Product packaging for Cadmium carbamodithioate(Cat. No.:CAS No. 74178-35-1)

Cadmium carbamodithioate

Cat. No.: B12719043
CAS No.: 74178-35-1
M. Wt: 296.8 g/mol
InChI Key: ZOGWUHADSPTOEI-UHFFFAOYSA-L
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Description

Cadmium carbamodithioate is a chemical compound with the molecular formula C₂H₄CdN₂S₄ and an average mass of 296.720 Da . It is also known as cadmium dicarbamodithioate or Cadmium dithiocarbamate . The structure of this compound is based on the carbamodithioate anion . As a cadmium coordination compound, it is intended for research and development purposes only. This product is strictly for laboratory use and must not be used for diagnostic, therapeutic, or any personal purposes. Researchers handling this compound should be aware that cadmium and its compounds are classified as known human carcinogens and can cause specific organ toxicity through prolonged or repeated exposure, particularly targeting the kidneys . Appropriate safety measures, including the use of personal protective equipment and working in a well-ventilated area, must be observed to prevent inhalation of dust or contact with skin .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H4CdN2S4 B12719043 Cadmium carbamodithioate CAS No. 74178-35-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

74178-35-1

Molecular Formula

C2H4CdN2S4

Molecular Weight

296.8 g/mol

IUPAC Name

cadmium(2+);dicarbamodithioate

InChI

InChI=1S/2CH3NS2.Cd/c2*2-1(3)4;/h2*(H3,2,3,4);/q;;+2/p-2

InChI Key

ZOGWUHADSPTOEI-UHFFFAOYSA-L

Canonical SMILES

C(=S)(N)[S-].C(=S)(N)[S-].[Cd+2]

Origin of Product

United States

Synthetic Methodologies and Precursor Design

Synthetic Routes for Homoleptic Cadmium(II) Carbamodithioate Complexes

Homoleptic complexes, which contain only one type of ligand, are the most fundamental class of cadmium carbamodithioates. Their synthesis is typically straightforward, involving the reaction of a cadmium(II) source with a dithiocarbamate (B8719985) ligand.

The most common and direct method for synthesizing homoleptic cadmium(II) carbamodithioate complexes is the metathesis reaction between a soluble cadmium(II) salt and an alkali metal salt of a dithiocarbamate ligand. This reaction is typically performed in a suitable solvent, such as water or ethanol, and results in the rapid precipitation of the neutral, often insoluble, cadmium complex.

The general reaction can be represented as: CdX₂ + 2 Na[S₂CNR₂] → [Cd(S₂CNR₂)₂] + 2 NaX (where X is typically Cl⁻, NO₃⁻, or CH₃COO⁻)

This method's efficacy is demonstrated in the preparation of various complexes. For instance, new cadmium(II) dithiocarbamate complexes have been synthesized from α-amino acid L-proline, highlighting the versatility of the dithiocarbamate ligand source. researchgate.net The resulting complexes are often stable, with thermal stability observed up to 200°C. researchgate.net These dithiocarbamate complexes serve as valuable single-source precursors for the fabrication of cadmium sulfide (B99878) (CdS) nanoparticles through thermolysis. tubitak.gov.tr

Table 1: Examples of Direct Synthesis of Homoleptic Cd(II) Carbamodithioate Complexes

Cadmium(II) SaltDithiocarbamate Ligand SourceSolventProductReference
Cadmium Nitrate (Cd(NO₃)₂)DiallyldithiocarbamateEthanol[Cd(aldtc)₂]
Cadmium Acetate (B1210297) (Cd(OAc)₂)L-Proline DithiocarbamateNot Specified[Cd(L-Proline DTC)₂] researchgate.net
Not SpecifiedN-sec-butyl-N-propyldithiocarbamateEthanol[Cd(S₂CN(s-C₄H₉)(C₃H₇))₂] idosi.org

One-pot synthesis offers a streamlined approach by generating the dithiocarbamate ligand in situ. This method typically involves the reaction of a primary or secondary amine with carbon disulfide, often in the presence of a base like sodium hydroxide, to form the dithiocarbamate salt. nih.gov Without isolating this intermediate, a soluble cadmium(II) salt is added directly to the reaction mixture to precipitate the final complex. This approach is efficient and avoids the need to isolate and purify the often sensitive alkali metal dithiocarbamate salt. While the term "one-pot synthesis" is widely applied in the green synthesis of nanoparticles using cadmium precursors, the principle is fundamental to dithiocarbamate chemistry. nih.gov

Ligand Functionalization and Substituent Effects on Synthetic Outcomes

The functionalization of the dithiocarbamate ligand itself is a powerful tool for tuning the properties of the resulting cadmium complexes. By altering the organic substituents (R groups) on the nitrogen atom, one can influence the steric and electronic characteristics of the ligand and, consequently, the structure and reactivity of the metal complex.

Dithiocarbamate ligands can be electronically tuned by the judicious choice of substituents. nih.gov For example, dithiocarbamate complexes have been synthesized from the amino acid L-proline, incorporating a chiral and functionalized backbone into the complex. researchgate.net Research into the effects of structural features on dithiocarbamate ligands has shown that factors such as chirality, ionic charge, and the extent of chain branching can significantly influence the pharmacological properties of the compounds. nih.gov For instance, replacing a normal alkyl group with a branched-chain group of the same molecular weight was found to increase the potency for mobilizing intracellular cadmium. nih.gov These findings underscore how substituent modifications can profoundly affect the behavior of the final cadmium carbamodithioate complex, extending beyond simple structural changes to impact its functional outcomes.

Influence of N-Alkyl and N-Phenyl Substituents on Dithiocarbamate Moiety

The properties of cadmium dithiocarbamate complexes can be systematically altered by varying the alkyl and phenyl groups attached to the nitrogen atom of the dithiocarbamate ligand. These substituents influence the electronic and steric environment around the cadmium center, thereby affecting the structure and reactivity of the resulting complex.

The general synthetic route to these complexes involves the reaction of a secondary amine (containing the desired alkyl and/or phenyl groups) with carbon disulfide in the presence of a base, followed by the addition of a cadmium(II) salt. The nature of the N-substituents plays a crucial role in determining the coordination mode of the dithiocarbamate ligand, which can act as a bidentate chelating or a bridging ligand, leading to either mononuclear or polynuclear structures.

For instance, the reaction of N-ethyl-N-phenylamine or N-butyl-N-phenylamine with carbon disulfide, followed by reaction with a cadmium(II) salt, yields the corresponding cadmium bis(N-alkyl-N-phenyldithiocarbamate) complexes. Research has shown that cadmium complexes formulated as CdL2 (where L is the dithiocarbamate ligand) can be synthesized with various N-alkyl and N-phenyl substituents. researchgate.net

Table 1: this compound Complexes with N-Alkyl and N-Phenyl Substituents
N-Substituent 1N-Substituent 2Resulting Cadmium Complex FormulaReference
EthylPhenylCd(N-ethyl-N-phenyldithiocarbamate)₂ researchgate.net
ButylPhenylCd(N-butyl-N-phenyldithiocarbamate)₂ researchgate.net
MethylPhenylCd(N-methyl-N-phenyldithiocarbamate)(N-butyl-N-phenyldithiocarbamate) tandfonline.com
ButylPhenyl
Phenyl-Cd(phenyldithiocarbamate)₂ nih.govacs.org

Derivatization with Amino Acids (e.g., L-proline)

The incorporation of amino acids into the dithiocarbamate ligand introduces chirality and additional functional groups, such as carboxylic acids, which can influence the biological activity and structural diversity of the cadmium complexes. L-proline, a secondary amino acid, is a particularly interesting precursor for creating chiral dithiocarbamate ligands.

The synthesis of cadmium(II) L-proline dithiocarbamate involves the reaction of L-proline with carbon disulfide in an alkaline ethanolic solution to form the dithiocarbamate ligand in situ. niscair.res.in Subsequent reaction with a cadmium(II) salt, such as cadmium nitrate, yields the desired complex. niscair.res.in Spectroscopic analyses, including FTIR, ¹H NMR, and ¹³C NMR, are crucial for characterizing the resulting complex and confirming the coordination of the dithiocarbamate ligand to the cadmium center.

In the case of cadmium(II) L-proline dithiocarbamate, spectroscopic data indicate that the dithiocarbamate moiety acts as a bidentate ligand, coordinating to the cadmium ion through the two sulfur atoms. niscair.res.inniscpr.res.in The carboxylic acid group of the proline residue typically does not participate in the coordination to the cadmium center. niscair.res.inniscpr.res.in

Key spectroscopic data for the characterization of Cadmium(II) L-proline dithiocarbamate are summarized below:

Table 2: Spectroscopic Data for Cadmium(II) L-proline Dithiocarbamate
Spectroscopic TechniqueObserved Frequencies/ShiftsAssignmentReference
FTIR (cm⁻¹)1443-1430ν(C-N) niscair.res.inniscpr.res.in
954-945ν(C-S) niscair.res.inniscpr.res.in
1720-1712ν(C=O) of COOH niscair.res.inniscpr.res.in
¹H NMR (δ ppm)1.99-3.92-CH₂ protons of proline ring niscair.res.in
4.92-COOH proton niscair.res.inniscpr.res.in
¹³C NMR (δ ppm)202.73-215NCS₂ niscair.res.inniscpr.res.in
173.14-COOH niscair.res.in

The synthesis of cadmium dithiocarbamate complexes derived from L-proline demonstrates a valuable strategy for introducing chirality and functional groups into these coordination compounds, opening avenues for their application in various scientific fields. niscair.res.in

Vibrational Spectroscopy Characterization

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a fundamental tool for characterizing the structural features of this compound. It is particularly sensitive to the vibrations of the dithiocarbamate backbone, offering valuable information on the coordination mode of the ligand.

Fourier Transform Infrared (FT-IR) Spectroscopy: Analysis of ν(C-N) (Thioureide) and ν(C-S) Vibrational Modes

Fourier Transform Infrared (FT-IR) spectroscopy is crucial for identifying the characteristic vibrational frequencies of the carbamodithioate ligand. Two spectral regions are of particular importance: the ν(C-N) stretching vibration of the thioureide group and the ν(C-S) stretching vibrations.

The position of the ν(C-N) band, typically found between 1430 and 1500 cm⁻¹, provides insight into the electronic structure of the N-CS₂ fragment. The partial double-bond character of the C-N bond, arising from the delocalization of π-electrons, influences this frequency. In cadmium(II) L-proline dithiocarbamate, this band has been observed in the 1430-1443 cm⁻¹ range.

The ν(C-S) stretching mode is also a key diagnostic marker. A single, sharp band around 1000 cm⁻¹ is indicative of a bidentate coordination mode where both sulfur atoms are bonded to the cadmium center, resulting in equivalent C-S bonds. Conversely, a splitting of this band into two distinct peaks suggests a monodentate coordination, where only one sulfur atom is formally bonded to the metal, leading to non-equivalent C-S bonds. For instance, in some cadmium dithiocarbamate complexes, the ν(C-S) band is reported in the 945-954 cm⁻¹ region.

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Significance
ν(C-N) (Thioureide)1430 - 1500Indicates partial double bond character of the C-N bond.
ν(C-S)940 - 1010A single band suggests bidentate coordination; a split band suggests monodentate coordination.

Raman Spectroscopy: Complementary Vibrational Fingerprinting

Raman spectroscopy serves as a valuable complementary technique to FT-IR for the vibrational analysis of this compound. While IR spectroscopy is based on the absorption of light, Raman spectroscopy involves inelastic scattering, providing information on molecular vibrations that may be weak or inactive in the IR spectrum.

This technique is particularly useful for studying the low-frequency metal-sulfur (ν(M-S)) stretching modes, which provide direct information about the coordination sphere around the cadmium atom. In studies of various metal dithiocarbamates, these bands are typically observed in the far-infrared and Raman spectra. Surface-enhanced Raman spectroscopy (SERS) has also been utilized for the quantitative detection of dithiocarbamates, demonstrating the sensitivity of the technique to the vibrational modes of the NCS₂ group, such as the characteristic peak observed at 1384 cm⁻¹ for thiram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of diamagnetic cadmium(II) carbamodithioate complexes in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of the atoms within the molecule.

¹H NMR Spectroscopy: Proton Environment Analysis

¹H NMR spectroscopy is used to analyze the proton environments within the organic substituents attached to the nitrogen atom of the carbamodithioate ligand. The chemical shifts and coupling patterns of these protons provide confirmation of the ligand structure and can reveal information about the complex's symmetry in solution.

For example, in a cadmium(II) complex with N-picolyl-amine dithiocarbamate, the protons of the methylene (CH₂) and amine (NH) groups of the ligand appear as distinct peaks at approximately δ 4.21-4.35 ppm and δ 10.71-10.84 ppm, respectively. In cadmium(II) L-proline dithiocarbamate, multiplet signals between δ 1.990-3.921 ppm are assigned to the methylene protons of the proline ring, while the signal for the CH proton appears around δ 4.058-4.846 ppm.

Proton GroupExample Chemical Shift (δ ppm)Complex
-CH₂- (of PAC-dtc)4.21 - 4.35[Cd(PAC-dtc)₂(dppe)]
-NH- (of PAC-dtc)10.71 - 10.84[Cd(PAC-dtc)₂(dppe)]
-CH₂- (proline ring)1.990 - 3.921Cadmium(II) L-proline dithiocarbamate
-CH- (proline ring)4.058 - 4.846Cadmium(II) L-proline dithiocarbamate

¹³C NMR Spectroscopy: Characterization of Thioureide Carbon (NCS₂) Signals

¹³C NMR spectroscopy is particularly diagnostic for this compound complexes due to the characteristic chemical shift of the thioureide carbon (NCS₂). This carbon atom is highly deshielded and its resonance appears far downfield in the spectrum.

The chemical shift of the NCS₂ carbon provides evidence for the formation of the dithiocarbamate ligand and its coordination to the metal center. In a series of cadmium and zinc dithiocarbamates derived from L-proline, the NCS₂ carbon signal was observed in the range of δ 202.73-215 ppm. Spectroscopic studies of various cadmium(II) complexes with heterocyclic dithiocarbamate ligands have also utilized ¹³C NMR for characterization, confirming the presence and coordination of the ligand.

Carbon AtomTypical Chemical Shift (δ ppm)
NCS₂ (Thioureide)200 - 215

Electronic Absorption and Luminescence Spectroscopy

Electronic absorption (UV-Visible) and luminescence spectroscopy provide information about the electronic transitions within the this compound molecule. The spectra are typically dominated by intense intra-ligand charge transfer transitions.

In the UV-Visible spectra of cadmium(II) dithiocarbamate complexes, strong absorption bands are commonly observed. These are often assigned to π→π* transitions within the N-CS₂ chromophore of the ligand and ligand-to-metal charge transfer (LMCT) transitions. For instance, a cadmium(II) L-proline dithiocarbamate complex exhibited an LMCT transition with a maximum absorption (λmax) at 214 nm. The position of these bands can be influenced by the nature of the organic substituents on the nitrogen atom and the coordination geometry around the cadmium ion. In some cases, a new band, not present in the free ligand, may appear due to intra-ligand charge transfer transitions associated with the coordinated N-CS₂ group.

Luminescence studies on dithiocarbamate complexes have shown that the emission properties of the free ligand are often quenched or significantly suppressed upon coordination to a metal ion.

Mass Spectrometry Techniques for Molecular Identification and Fragmentation Pathways

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the characterization of metal complexes, including cadmium carbamodithioates. It allows for the transfer of intact complex ions from solution to the gas phase, enabling the determination of their molecular weight and stoichiometry.

Studies on N,N-diethyldithiocarbamate complexes using ESI-MS have shown that singly charged ionic species are readily formed in the gas phase. A common observation is the formation of ions corresponding to a 2:1 ligand-to-metal stoichiometry. In some cases, these complex ions are observed with no fragmentation occurring in the ESI source, which is indicative of the stability of the complex under the experimental conditions researchgate.net.

However, tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the parent ions, providing valuable information about the structure and bonding within the complex. The fragmentation pathways of cadmium thiolate conjugates have been investigated, revealing structure-specific fragment ions that allow for the determination of the connectivity of the ligands to the metal center nih.gov. While detailed fragmentation pathways for a broad range of this compound complexes are not widely reported, the technique holds significant potential for their structural elucidation. The fragmentation patterns can reveal the loss of neutral ligands or parts of the ligand, providing clues about the weakest bonds in the complex.

Single Crystal X-ray Diffraction (SCXRD) for Atomic Resolution Structure Determination

Single crystal X-ray diffraction (SCXRD) is the most definitive method for determining the three-dimensional atomic arrangement of crystalline solids. For this compound complexes, SCXRD provides precise information on the coordination geometry around the cadmium center, bond lengths and angles, and the packing of molecules in the crystal lattice.

The coordination environment of cadmium in carbamodithioate complexes can vary significantly depending on the nature of the organic substituents on the ligand and the presence of other coordinating species. Cadmium(II) is a flexible metal ion and can adopt various coordination numbers and geometries.

In many homoleptic cadmium(II) dithiocarbamate complexes, the cadmium ion is coordinated to the sulfur atoms of the dithiocarbamate ligands. The geometry around the cadmium center can range from tetrahedral to distorted octahedral and square pyramidal rsc.orgmdpi.comnih.gov. For instance, in some pyridyl-functionalized dithiocarbamate complexes, the cadmium(II) ions are six-coordinate with a distorted octahedral geometry (CdS₄N₂), where two bidentate dithiocarbamate ligands are in the equatorial plane and nitrogen atoms from adjacent molecules coordinate axially rsc.org. In other cases, a square pyramidal geometry is observed rsc.org. In mixed-ligand complexes containing phosphine (B1218219) ligands, a tetrahedral geometry around the Cd(II) ion is common mdpi.comnih.gov.

The Cd-S bond lengths in these complexes are typically in the range of 2.50 to 2.54 Å. When phosphine ligands are also present, Cd-P bond distances are observed to be in the range of 2.74 to 2.84 Å mdpi.com. These bond distances provide valuable electronic and steric information about the metal-ligand interactions.

Selected Bond Distances in Cadmium Dithiocarbamate Complexes
Complex TypeBondDistance (Å)
Mixed Ligand (dithiocarbamate and phosphine)Cd-S2.50 - 2.54
Cd-P2.74 - 2.84

In the crystal structure of some homoleptic Cd(II) dithiocarbamate complexes, both C–H···S and C–H···π intermolecular interactions have been identified as being important for the stabilization of the complex researchgate.net. The C–H···S interactions involve a hydrogen atom from a C-H bond interacting with a sulfur atom of a neighboring molecule. Similarly, C–H···π interactions occur between a C-H bond and the π-system of an aromatic ring.

In complexes with suitable functional groups, N–H···S hydrogen bonds can also be present, further contributing to the stability of the crystal lattice. The analysis of these weak interactions is often facilitated by techniques such as Hirshfeld surface analysis, which allows for the visualization and quantification of intermolecular contacts. For example, in a dimeric Zn(II) dithiocarbamate complex, which is structurally related to cadmium analogues, intramolecular C–H···C and C–H···S interactions, as well as intermolecular C–H···S interactions, have been observed to hold the monomeric units together nih.gov. These types of interactions are expected to be prevalent in the crystal packing of this compound complexes as well.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems, including molecules like cadmium dithiocarbamate (B8719985) complexes. DFT calculations can predict various molecular properties with a good balance of accuracy and computational cost.

Geometry optimization is a fundamental DFT calculation that determines the lowest energy structure of a molecule. For cadmium dithiocarbamate complexes, this involves finding the most stable arrangement of atoms, including bond lengths and angles.

Theoretical investigations of mixed ligand complexes of Cd(II) with dithiocarbamate and tertiary phosphine (B1218219) ligands have been performed using DFT methods. mdpi.com The optimized structures of these complexes often reveal a distorted tetrahedral geometry around the cadmium center. mdpi.com The degree of distortion can be influenced by the nature of the ligands attached to the cadmium ion. mdpi.com

For instance, in two different cadmium(II) complexes containing a dithiocarbamate moiety, Cd(2) and Cd(7), the bond angles show significant variation. The P-Cd-P bond angle is 79.5° in Cd(2) and 109.2° in Cd(7), while the S-Cd-S angle is 122.5° and 120.9°, respectively. These deviations from the ideal tetrahedral angle of 109.5° indicate structural distortion, which is more pronounced in Cd(2). mdpi.com

The bond lengths are also affected by the molecular structure. For example, the Cd-S bond lengths in Cd(2) are 2.50 and 2.52 Å, whereas in Cd(7) they are 2.52 and 2.54 Å. Similarly, the Cd-P bond lengths are 2.74 and 2.77 Å in Cd(2) and 2.77 and 2.84 Å in Cd(7). mdpi.com These differences in bond lengths and angles can be attributed to steric constraints imposed by the ligands. mdpi.com

Optimized Geometrical Parameters for Selected Cadmium Dithiocarbamate Complexes
ComplexParameterValue
Cd(2)P-Cd-P bond angle79.5°
S-Cd-S bond angle122.5°
Cd-S bond lengths2.50 Å, 2.52 Å
Cd-P bond lengths2.74 Å, 2.77 Å
Cd(7)P-Cd-P bond angle109.2°
S-Cd-S bond angle120.9°
Cd-S bond lengths2.52 Å, 2.54 Å
Cd-P bond lengths2.77 Å, 2.84 Å

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important parameter that relates to the molecule's stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity. mdpi.com

In the context of cadmium dithiocarbamate complexes, the HOMO-LUMO gap can provide insights into their electronic behavior and potential applications. For instance, a smaller HOMO-LUMO gap can indicate a higher polarizability and a greater ease of electronic excitation. nih.gov Theoretical studies on platinum(IV) anticancer agents have shown that a smaller HOMO-LUMO gap can be correlated with higher reducibility. nih.gov

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), while blue indicates regions of positive potential (electron-deficient).

For cadmium dithiocarbamate complexes, MEP analysis can identify the regions most susceptible to interaction with other molecules. In a study of mixed ligand complexes of Cd(II) with dithiocarbamate, the MEP was calculated to understand the charge distribution. The MEP maps for these complexes show the negative potential localized over the electron-rich areas and the positive potential over the electron-deficient areas. mdpi.com The range of the potential is often set to visualize the key features of the electrostatic landscape of the molecule. mdpi.com

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal structure. It partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the electron distribution of the surrounding molecules.

This analysis is particularly useful for understanding the packing of molecules in a crystal and the nature and extent of intermolecular contacts, such as hydrogen bonds and van der Waals forces. The Hirshfeld surface can be mapped with various properties, such as d_norm, which highlights intermolecular contacts shorter than the van der Waals radii.

Several studies on cadmium complexes have utilized Hirshfeld surface analysis to investigate their crystal packing. tandfonline.comiucr.orgiucr.orgnih.gov For example, in a cadmium(II) iodide complex, Hirshfeld analysis confirmed the presence of various intermolecular interactions. tandfonline.com In another study of a cadmium acetate (B1210297) coordination compound, the analysis revealed that H···H contacts contributed to 45.7% of the intermolecular interactions, followed by O···H/H···O contacts (24.7%) and C···H/H···C contacts (18.8%). nih.gov These quantitative insights are crucial for understanding the supramolecular architecture of these compounds.

Theoretical Studies on Electronic and Optical Properties

Theoretical studies on the electronic and optical properties of cadmium-containing compounds, particularly cadmium sulfide (B99878) (CdS) which can be a decomposition product of cadmium dithiocarbamate complexes, provide valuable information for their potential applications in electronics and optoelectronics. asianpubs.orgresearchgate.net

DFT calculations are employed to study the electronic band structure, density of states, and optical properties of materials like CdS. columbia.edu The electronic properties of CdS clusters have been shown to be size-dependent. researchgate.net Theoretical studies have also investigated the effects of doping on the electronic and magnetic properties of CdS. unomaha.edu The choice of the functional in DFT calculations is crucial for accurately predicting the band gap of semiconductors like CdS. columbia.edumountainscholar.org

The electronic properties of cadmium dithiocarbamate complexes themselves have been investigated, and some exhibit semiconducting behavior. asianpubs.orgresearchgate.net The electrical conductivity of these complexes can increase with temperature, which is characteristic of a semiconductor. asianpubs.orgresearchgate.net

Predictive Modeling for Ligand Design and Coordination Preferences

Predictive modeling in chemistry aims to forecast the properties and behavior of molecules using computational methods. In the context of cadmium carbamodithioate, predictive modeling could be used to design new dithiocarbamate ligands with specific coordination preferences and to predict the properties of the resulting cadmium complexes.

While specific predictive models for this compound ligand design are not extensively reported, the principles of rational design can be applied. Dithiocarbamates are versatile ligands that can be electronically tuned by choosing appropriate substituents. nih.gov Computational models can be developed to correlate the structural features of the dithiocarbamate ligand with the electronic and structural properties of the cadmium complex.

For instance, machine learning models have been used to predict cadmium concentrations in environmental samples based on various parameters. nih.govresearchgate.netmdpi.comscielo.org.co Similar data-driven approaches could potentially be developed to predict the stability, reactivity, and other properties of cadmium dithiocarbamate complexes based on the characteristics of the dithiocarbamate ligand. This would enable a more efficient and targeted design of new ligands for specific applications.

Thermal Decomposition Mechanisms and Thermochemical Pathways

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric analysis (TGA) is a fundamental technique used to evaluate the thermal stability of cadmium carbamodithioate complexes. This method monitors the mass of a sample as a function of temperature or time in a controlled atmosphere, providing critical data on decomposition temperatures and the nature of the degradation process.

Studies on various this compound complexes reveal that their thermal stability is influenced by the nature of the organic substituents on the dithiocarbamate (B8719985) ligand. For instance, complexes like cadmium(II) N,N'-iminodiethylenebis(phthalimide)dithiocarbamate (Cd(padtc)2) and cadmium(II) N-methyl-N-ethanoldithiocarbamate (Cd(nmedtc)2) exhibit distinct thermal behaviors. The Cd(padtc)2 complex is reported to be stable up to 400°C, after which it undergoes a single-step decomposition. sphinxsai.com Similarly, the Cd(nmedtc)2 complex is stable up to 200°C before commencing its decomposition. sphinxsai.com The thermal properties of these complexes are pivotal as they are often utilized as single-source precursors for the generation of metal sulfide (B99878) nanoparticles. nih.gov

The decomposition can occur in a single step or multiple stages, leading to the formation of a final residual product. The temperature at which decomposition initiates and the profile of mass loss are characteristic of each specific complex. Below is a data table summarizing the thermal decomposition data for selected this compound complexes based on TGA studies.

This compound ComplexDecomposition Onset Temperature (°C)Decomposition StagesFinal Product
Bis(N-ethyl-N'-hydroxyethyldithiocarbamato)cadmium(II)145Two-stageCdS/CdO
Cadmium(II) N,N'-iminodiethylenebis(phthalimide)dithiocarbamate~400Single-stageCdS
Cadmium(II) N-methyl-N-ethanoldithiocarbamate>200Single-stageCdS
Bis(N-ethyl-N-phenyl dithiocarbamato)cadmium(II)Data not specifiedMulti-stageCdS/Oxysulfate
Bis(N-butyl-N-phenyl dithiocarbamato)cadmium(II)Data not specifiedMulti-stageCdS/Oxysulfate

Elucidation of Decomposition Pathways and Intermediate Formation

The thermal decomposition of this compound is a complex process that can involve multiple steps and the formation of various intermediate species before yielding the final stable product.

The thermal degradation of this compound complexes often proceeds through two or three distinct stages. researchgate.netakjournals.com The initial stage is typically characterized by a rapid and significant mass loss, often accounting for 65-70% of the total mass. researchgate.netakjournals.com This initial, fast decomposition step suggests the breakdown of the organic ligands.

For some cadmium dithiocarbamate complexes, such as adducts with nitrogenous bases, the decomposition pathway involves the initial loss of solvent molecules, followed by the simultaneous decay of the nitrogenous bases and the dithiocarbamate ligand. sphinxsai.com This can lead to the formation of intermediate species like cadmium thiocyanate (Cd(NCS)₂). sphinxsai.com Further heating then results in the decomposition of these intermediates.

The final product of the thermal decomposition of this compound complexes is consistently identified as cadmium sulfide (CdS), particularly when the process is carried out in an inert atmosphere such as nitrogen or helium. researchgate.netakjournals.com This makes these complexes excellent single-source precursors for the synthesis of CdS nanomaterials. researchgate.net The stoichiometry of the complex provides the necessary cadmium and sulfur atoms, which rearrange upon heating to form the stable CdS lattice.

In the presence of an oxidizing atmosphere, such as air, the decomposition pathway can be altered. While the initial product is still cadmium sulfide, it can be further oxidized at higher temperatures to form cadmium oxide (CdO) or cadmium oxysulfate. nih.gov The final composition of the residue is therefore highly dependent on the atmospheric conditions during the thermal decomposition.

Kinetic and Thermodynamic Parameters of Thermal Decomposition

The study of the kinetics and thermodynamics of the thermal decomposition of this compound provides deeper insights into the reaction mechanism and the energy changes involved. Parameters such as activation energy (Ea), enthalpy of activation (ΔH), entropy of activation (ΔS), and Gibbs free energy of activation (ΔG) are crucial for understanding the feasibility and spontaneity of the decomposition process.

For the bis(N-ethyl-N'-hydroxyethyldithiocarbamato)cadmium(II) complex, the order of the decomposition reaction has been determined to be two, suggesting a bimolecular process that may involve intermolecular rearrangement. researchgate.netresearchgate.net The large negative value of the entropy of activation (ΔS) for this complex further supports a decomposition mechanism involving a highly ordered transition state, which is characteristic of rearrangement processes. researchgate.netakjournals.com

The kinetic and thermodynamic parameters for the thermal decomposition of bis(N-ethyl-N'-hydroxyethyldithiocarbamato)cadmium(II) at 550 K are summarized in the table below.

ParameterValue
Activation Energy (Ea) (kJ mol⁻¹)105.9
Frequency Factor (A) (s⁻¹)2.06
Enthalpy of Activation (ΔH) (kJ mol⁻¹)96.6
Entropy of Activation (ΔS) (J K⁻¹ mol⁻¹)-103.3
Gibbs Free Energy of Activation (ΔG) (kJ mol⁻¹)153.4

Applications in Advanced Materials Synthesis and Device Fabrication

Single-Source Precursors (SSPs) for Cadmium Sulfide (B99878) (CdS) Nanoparticles

Cadmium carbamodithioates are a class of compounds utilized as single-source precursors for the synthesis of cadmium sulfide (CdS) nanoparticles. ias.ac.inresearchgate.net The advantage of using an SSP is that the cadmium and sulfur elements are already linked within one molecule, which can lead to a more controlled formation of the desired material. The thermal decomposition of these complexes is a common route to produce CdS nanoparticles, with the properties of the resulting nanomaterials being influenced by the specific ligands attached to the cadmium center and the reaction conditions. researchgate.netresearcher.life

Thermolysis is a key method for synthesizing CdS nanoparticles from cadmium carbamodithioate precursors. This process involves heating the precursor in a high-boiling point solvent to induce decomposition and nanoparticle formation. ias.ac.inresearcher.life

Hot Injection: A widely used technique involves the rapid injection of the precursor, often dissolved in a solvent like tri-n-octylphosphine (TOP), into a hot coordinating solvent such as tri-n-octylphosphine oxide (TOPO) or hexadecylamine (B48584) (HDA). ias.ac.inmdpi.com This method separates the nucleation and growth phases of the nanoparticles, allowing for better control over their size distribution. For instance, CdS nanoparticles have been synthesized by injecting a solution of a cadmium dithiocarbamate (B8719985) complex in TOP into hot HDA at 180°C. mdpi.com Similarly, thermolysing precursors like Cd[S(Ox)]2 in TOPO at 280°C has been demonstrated to yield CdS nanoparticles. ias.ac.in

Solvothermal Synthesis: This method involves heating the precursor in a solvent within a sealed vessel (autoclave), allowing the pressure and temperature to rise above the solvent's boiling point. Solvothermal processing parameters, including the choice of solvent, reaction temperature, and time, are crucial for controlling the final product's characteristics. dundee.ac.uk While specific examples using this compound in solvothermal synthesis are less detailed in the provided context, the technique is a principal method for producing crystalline nanostructures like CdS. dundee.ac.ukresearchgate.net The process is known for its ability to produce highly pure and well-crystallized nanoparticles. dundee.ac.uk

The table below summarizes representative thermolysis methods for CdS nanoparticle synthesis.

Precursor TypeSynthesis MethodSolvent/Capping AgentTemperatureKey Finding
Cadmium dithiocarbamateHot InjectionHexadecylamine (HDA), Trioctylphosphine (TOP)180°CDemonstrates high crystalline nature of the synthesized particles. mdpi.com
Cadmium thiolate derivativeHot InjectionTri-n-octylphosphine oxide (TOPO), Trioctylphosphine (TOP)280°CProduces hexagonal phase CdS nanoparticles. ias.ac.in
Cadmium diethyldithiocarbamate (B1195824)Thermal DecompositionOlive oil, Hexadecylamine (HDA)Not SpecifiedA rapid synthesis route for spherical CdS nanoparticles. researcher.life
Cadmium alkyl xanthatesThermolysisAmmonia solution100°CProduces size-tuneable hexagonal CdS nanoparticles. manchester.ac.uk

The morphology and crystal structure of CdS nanoparticles can be precisely controlled by manipulating the synthesis parameters when using this compound precursors.

Morphology: The use of specific precursors and reaction conditions consistently yields nanoparticles with a spherical shape. researcher.lifemdpi.com For example, the thermal decomposition of cadmium diethyldithiocarbamate in the presence of hexadecylamine (HDA) using olive oil as the reaction medium produces spherical CdS nanoparticles. researcher.life Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) analyses confirm the spherical morphology of the resulting particles. mdpi.comnih.gov

Crystallinity: The crystalline phase of the CdS nanoparticles is also dictated by the synthesis route. Powder X-ray diffraction (XRD) patterns frequently show that nanoparticles prepared from these precursors adopt the hexagonal wurtzite structure. ias.ac.indundee.ac.uk This hexagonal phase is often preferred for optoelectronic applications. mdpi.com The high crystallinity of the nanoparticles is demonstrated by sharp diffraction peaks in XRD patterns and well-resolved lattice fringes in high-resolution TEM (HR-TEM) images. ias.ac.innih.gov

The following table outlines the control over nanoparticle characteristics.

ParameterControlling FactorResulting CharacteristicSupporting Evidence
MorphologyPrecursor (e.g., Cadmium diethyldithiocarbamate), Capping Agent (e.g., HDA)Spherical NanoparticlesSEM and TEM analysis. researcher.lifenih.gov
CrystallinityThermolysis of single-source precursorsHexagonal (Wurtzite) PhasePowder X-ray Diffraction (XRD) patterns. ias.ac.indundee.ac.uk
Particle SizeLength of carbon chain in precursor (e.g., alkyl xanthates)Size decreases with increasing chain length (e.g., 3.71 to 5.60 nm). manchester.ac.ukUV-visible and fluorescence spectrophotometry. manchester.ac.uk

CdS nanoparticles synthesized from carbamodithioate precursors exhibit significant quantum confinement effects when their size is comparable to or smaller than the bulk exciton (B1674681) Bohr radius of CdS (~5.8 nm). mdpi.com This quantum phenomenon leads to size-dependent optical and electronic properties, most notably a "blue shift" in the optical absorption spectrum. dundee.ac.uk

The band gap of the nanoparticles increases as their size decreases. This relationship can be estimated using the Brus equation. mdpi.com For example, CdS nanoparticles with an estimated size of 4.82 nm show a distinct absorption edge that is shifted to a higher energy (shorter wavelength) compared to bulk CdS, which has a band gap of 2.42 eV. mdpi.com This tunability of the band gap through size control is a key advantage for applications in optoelectronics and photocatalysis. mdpi.comdundee.ac.uk The strong band gap emission observed in photoluminescence spectra further confirms the high crystalline quality of the nanoparticles and the presence of quantum confinement. mdpi.com

Precursors for Cadmium Sulfide Thin Film Deposition

Beyond nanoparticle synthesis, this compound and related complexes like xanthates serve as effective precursors for depositing cadmium sulfide (CdS) thin films. These films are crucial components in various electronic and optoelectronic devices, including solar cells and photodetectors. jetir.orgmdpi.com The use of single-source precursors is advantageous for thin film deposition as it can lead to better film stoichiometry and uniformity.

Chemical Vapor Deposition (CVD) is a technique used to produce high-quality, solid thin films. In a typical CVD process, a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit.

Aerosol-Assisted Chemical Vapor Deposition (AACVD) is a variation of CVD where the precursor is dissolved in a solvent, and the resulting solution is aerosolized and transported to a heated substrate. researchgate.netekb.eg Cadmium dithiocarbamato and xanthate complexes have been successfully used as SSPs in AACVD to deposit CdS thin films. researchgate.netresearchgate.net For instance, cadmium ethyl xanthate has been used to prepare CdS thin films at relatively low temperatures (225°C to 275°C). ekb.egresearchgate.net

The properties of the deposited films, such as grain size and morphology, are highly dependent on the deposition temperature. researchgate.netekb.eg Generally, increasing the deposition temperature leads to an increase in the grain size of the CdS particles within the film. ekb.eg XRD analysis confirms that the films deposited via this method typically exhibit a hexagonal crystalline phase. ekb.egresearchgate.net

The table below details parameters for CdS thin film deposition using a related precursor.

PrecursorDeposition MethodDeposition TemperatureResulting Film Properties
Cadmium Ethyl XanthateAerosol-Assisted CVD (AACVD)225°C - 275°CHexagonal crystalline phase, spherical nanoparticles, grain size increases with temperature. ekb.egresearchgate.net
Bis(piperidinedithiocarbamato)cadmium(II)Aerosol-Assisted CVD (AACVD)350°C - 450°CParticle sizes in the range of 50-110 nm, morphology influenced by temperature. researchgate.net

Atomic Layer Deposition (ALD) is a thin film deposition technique that offers exceptional control over film thickness and conformality at the atomic scale. youtube.com The process is based on sequential, self-limiting surface reactions. youtube.com An ALD cycle typically consists of four steps:

Exposure of the substrate to the first precursor.

Purging of the excess precursor and byproducts.

Exposure to the second precursor (reactant).

Purging of excess reactant and byproducts. youtube.com

By repeating this cycle, a film can be grown one atomic layer at a time. youtube.com While ALD is a powerful tool for creating ultra-thin, uniform coatings for applications in microelectronics and nanotechnology, the development of suitable volatile and thermally stable this compound precursors specifically for ALD processes remains an active area of materials research. The design of such precursors is crucial, as they must be volatile enough for gas-phase transport but stable enough to avoid thermal decomposition before reaching the substrate surface. The development of ALD processes for materials like silver and gold has shown that precursor design is a key challenge. sigmaaldrich.com

Chemical Bath Deposition (CBD) for Thin Film Fabrication

Chemical Bath Deposition (CBD) is a cost-effective and scalable technique for producing thin films of semiconductor materials like cadmium sulfide (CdS) from aqueous solutions at relatively low temperatures wikipedia.orgsemanticscholar.org. The process involves the controlled precipitation of the desired material onto a substrate submerged in the chemical bath wikipedia.org. While this compound is more commonly used in thermal decomposition (solvothermal) methods, the principles of CBD are central to fabricating the CdS thin films that are the subject of extensive research doi.orgtubitak.gov.trucl.ac.uk.

In a typical CBD process for CdS, separate sources of cadmium (like cadmium chloride or cadmium sulfate) and sulfur (like thiourea) are used mdpi.comespublisher.com. The deposition rate and film properties are influenced by parameters such as precursor concentration, solution pH, and temperature mdpi.comresearch-nexus.net. The resulting CdS thin films often exhibit a polycrystalline structure, with crystallite sizes ranging from 13 to 63 nm, and can be fabricated with high optical transmittance (70-85%) espublisher.comresearch-nexus.net.

Semiconducting Properties of this compound Derivatives and Derived Materials

Materials derived from this compound, predominantly cadmium sulfide (CdS), exhibit significant semiconducting properties that are foundational to their use in electronic and optoelectronic devices. Bulk CdS is a direct band gap semiconductor, a property that is retained and often enhanced in its nanostructured forms ijsr.netwikipedia.org.

Cadmium sulfide is an n-type semiconductor, a characteristic confirmed through capacitance-voltage measurements of thin films research-nexus.netijsr.net. The electrical properties of CdS films are highly dependent on the fabrication conditions. For instance, in CdS thin films produced by CBD, the photoelectric resistance can decrease significantly, from 10⁸ to 10⁷ Ω, as the deposition temperature is increased from 60 to 80°C, indicating improved conductivity espublisher.com. Studies on CdS nanocrystalline thin films have reported a bulk contribution resistance of 2.5 Ω cm² research-nexus.net. The ability to tune these electrical properties is crucial for applications in devices like thin-film transistors and photosensors espublisher.comijsr.net.

The optical properties of CdS nanomaterials derived from carbamodithioate precursors are a key area of research. Bulk CdS has a direct band gap of approximately 2.42 eV tubitak.gov.trwikipedia.orgmdpi.com. However, when synthesized as nanoparticles, CdS often exhibits a "blue shift" in its absorption spectrum due to quantum confinement effects, resulting in a larger band gap mdpi.com. The precise band gap can be tuned by controlling the particle size and synthesis conditions mdpi.comchalcogen.ro.

The band gap is typically determined from UV-Vis absorption spectra using a Tauc plot. Research has shown a range of band gap values for CdS materials synthesized under different conditions.

Derived MaterialSynthesis Method/PrecursorReported Band Gap (eV)Reference
CdS NanoparticlesThermolysis of Alkyl-Phenyl Dithiocarbamate2.91 mdpi.com
CdS Thin FilmsChemical Bath Deposition2.2 - 2.4 research-nexus.net
CdS NanoparticlesSolvothermal from dithiocarbamate2.17 - 2.24 researchgate.net
CdS Thin FilmsChemical Bath Deposition (Temp. dependent)2.4 - 2.83 espublisher.com
Co-doped CdS NanoparticlesHydrothermal Method2.10 ijsr.net

CdS nanoparticles synthesized from this compound precursors are effective visible-light-driven photocatalysts doi.org. Their band gap allows them to absorb visible light to generate electron-hole pairs, which in turn produce reactive oxygen species that can degrade organic pollutants niscpr.res.inmdpi.com.

The photocatalytic performance of these CdS nanomaterials has been demonstrated in the degradation of various dyes. For example, CdS nanoparticles have been used to successfully degrade Rhodamine B, Methylene Blue, and Congo Red under light irradiation researcher.lifemdpi.com. In one study, CdS nanoparticles led to the degradation of 90% of a Rhodamine B solution and 80% of a Methyl Orange solution mdpi.com. Another study reported that 80% of eosin (B541160) dye was degraded after one hour of exposure to CdS thin films under visible light, with the process following first-order kinetics research-nexus.net. The efficiency of these materials makes them promising candidates for environmental remediation doi.orgnih.gov.

Catalyst (Derived from Carbamodithioate)Target PollutantDegradation EfficiencyKey FindingReference
CdS NanoparticlesCongo Red (CR)HighDegradation follows pseudo-first-order kinetics under UV light. researcher.life
CdS-surfactant nanocompositesMethylene BlueMore efficient than bulk CdSNanocomposites show enhanced photocatalytic activity. nih.gov
CdS Nanocrystalline Thin FilmsEosin Dye80% after 1 hourOptimal activity achieved at a pH of ~6.3. research-nexus.net
CdS NanoparticlesRhodamine B (RhB)90%Demonstrates significant degradation under visible light. mdpi.com

Integration into Nanocomposites and Hybrid Materials

This compound and its CdS derivatives can be integrated into more complex structures to create nanocomposites and hybrid materials with enhanced or novel properties nih.govnih.gov. These advanced materials leverage the synergy between the CdS semiconductor and other components mdpi.com.

A facile microwave-assisted route has been developed to prepare colloidal hybrid nanocrystals of Ag₂S-CdS, using cadmium diethyldithiocarbamate as a raw material researcher.life. In this system, the Ag₂S nanocrystal, a fast ion conductor, catalyzes the growth of the CdS nano-building blocks researcher.life. Another approach involves creating layered hybrid nanocomposites where two-dimensional, ultra-thin sheets of CdS (within a CdCl₂ matrix) are sandwiched between self-assembled surfactant layers nih.govresearchgate.net. These layered structures exhibit the semiconducting features of CdS, including quantum confinement, and show photocatalytic activity that is often superior to that of bulk CdS nih.gov. The synthesis of such organic-inorganic hybrid materials opens up possibilities for creating new materials with tailored electronic and photocatalytic functions for advanced applications nih.govnih.gov.

Future Research Directions and Translational Opportunities

Rational Design of Next-Generation Cadmium Carbamodithioate Precursors

The utility of this compound complexes as single-source precursors for the synthesis of cadmium sulfide (B99878) (CdS) nanomaterials is a cornerstone of their application. researchgate.netrsc.org The rational design of these precursors is paramount to controlling the size, shape, and phase of the resulting nanoparticles, which in turn dictates their optical and electronic properties. scienceopen.commdpi.com

Future research will likely focus on the strategic modification of the organic substituents (R groups) on the carbamodithioate ligand. As summarized in the table below, the nature of these substituents has a profound impact on the precursor's decomposition temperature, solubility, and its role as an in-situ capping agent. For instance, long alkyl chains can lead to self-capping nanoparticles, obviating the need for additional surfactant molecules. researchgate.net The introduction of functional groups can also impart specific properties to the final material or influence the reaction kinetics.

R Group on CarbamodithioateEffect on Precursor PropertiesResulting Nanomaterial Characteristics
Short Alkyl Chains (e.g., ethyl)Lower decomposition temperature, higher volatilityPotential for vapor phase deposition techniques
Long Alkyl Chains (e.g., octadecyl)Lower solubility in polar solvents, acts as a capping agentSelf-capped quantum dots, improved size control
Phenyl GroupsHigher thermal stability, potential for π-π stackingAnisotropic growth, formation of nanorods or wires
Functional Groups (e.g., hydroxyl)Altered solubility, potential for post-synthesis modificationSurface-functionalized nanoparticles for specific applications

The design of asymmetric carbamodithioate ligands, where the two R groups are different, offers another layer of control over the precursor's properties and decomposition pathway. Furthermore, the development of this compound-based ionic liquids presents a novel, solvent-free route to CdS synthesis. rsc.org

Exploration of Novel Coordination Motifs and Supramolecular Assemblies

The coordination chemistry of this compound is remarkably diverse, extending beyond simple monomeric complexes. nih.gov The carbamodithioate ligand can adopt various coordination modes, including monodentate, bidentate chelating, and bridging, leading to the formation of multinuclear and polymeric structures. researchgate.netsysrevpharm.org

The exploration of these coordination motifs is crucial for the development of new materials with tailored properties. Supramolecular assemblies, directed by weak intermolecular forces such as hydrogen bonds, C–H···S, and C–H···π interactions, offer a pathway to construct complex, multidimensional architectures from simple building blocks. researchgate.netresearchgate.net A key area of future research will be the investigation of how different organic substituents on the carbamodithioate ligand can be used to direct the self-assembly of these supramolecular structures. For example, the incorporation of hydrogen-bonding moieties can lead to the formation of extended chains or networks. acs.org The table below summarizes the known coordination modes of carbamodithioate ligands with cadmium.

Coordination ModeStructural DescriptionResulting Architecture
MonodentateThe ligand binds to the metal center through one sulfur atom.Can lead to the formation of mixed-ligand complexes.
Bidentate ChelatingBoth sulfur atoms of the ligand bind to the same metal center, forming a four-membered ring.The most common coordination mode, forming stable monomeric or dimeric complexes.
Bidentate BridgingThe ligand bridges two metal centers, with each sulfur atom binding to a different metal.Leads to the formation of polymeric chains or multinuclear clusters. rsc.org

The synthesis and characterization of novel this compound complexes with unprecedented coordination geometries will continue to be a vibrant area of research, with potential applications in areas such as gas storage and catalysis. iium.edu.my

Advanced In-Situ Characterization Techniques for Reaction Monitoring

Understanding the mechanisms of nanoparticle formation from this compound precursors is essential for achieving precise control over the synthesis process. Traditional ex-situ characterization methods provide a snapshot of the final product but offer limited insight into the dynamic processes of nucleation and growth. Advanced in-situ characterization techniques are poised to revolutionize our understanding of these reaction pathways.

Techniques such as in-situ X-ray absorption spectroscopy (XAS) can provide real-time information on the local coordination environment of the cadmium atoms as the precursor decomposes. whiterose.ac.uk This allows for the identification of reaction intermediates and a deeper understanding of how the coordination sphere of the precursor evolves during the formation of CdS. Similarly, in-situ transmission electron microscopy (TEM) can be employed to directly visualize the nucleation and growth of nanoparticles in real-time, providing invaluable information on the kinetics of the process and the influence of reaction parameters.

Future research will focus on the development and application of a wider range of in-situ techniques, including in-situ Raman and infrared spectroscopy, to probe the changes in the organic ligand during thermolysis. The data obtained from these studies will be crucial for refining kinetic models of nanoparticle formation and for the rational design of improved synthetic protocols.

Computational-Experimental Synergy in Material Discovery

The synergy between computational modeling and experimental synthesis is a powerful tool for accelerating the discovery and optimization of new materials. Density Functional Theory (DFT) has emerged as a valuable method for investigating the electronic structure, stability, and decomposition pathways of this compound precursors. researchgate.netnih.gov

Computational studies can be used to predict the decomposition temperatures of novel precursors, identify the most likely decomposition mechanisms, and understand the role of different ligands in stabilizing the resulting nanoparticles. mdpi.com For example, DFT calculations can elucidate the energetics of different decomposition pathways, helping to explain why certain precursors lead to the formation of specific CdS phases (e.g., cubic vs. hexagonal). nih.gov

The table below illustrates the complementary roles of computational and experimental techniques in the study of this compound.

Computational TechniqueExperimental TechniqueSynergistic Outcome
Density Functional Theory (DFT)Thermogravimetric Analysis (TGA)Understanding the relationship between electronic structure and thermal stability. researchgate.net
Molecular Dynamics (MD)In-situ TEM/XASSimulating and visualizing the dynamics of precursor decomposition and nanoparticle growth.
Quantum Chemical CalculationsUV-Vis and Photoluminescence SpectroscopyPredicting and interpreting the optical properties of the resulting nanomaterials.

The integration of machine learning algorithms with high-throughput computational screening and automated experimental platforms represents a promising future direction for the rapid discovery of new this compound-based materials with targeted functionalities.

Integration into Multicomponent and Hybrid Nanosystems

The unique properties of CdS nanoparticles derived from this compound precursors make them attractive building blocks for the creation of multicomponent and hybrid nanosystems. These advanced materials, which combine the properties of different nanoscale components, offer enhanced functionality and performance for a wide range of applications.

One promising area of research is the development of core-shell quantum dots, where a shell of a different semiconductor material is grown around a CdS core. acs.org This can improve the photoluminescence quantum yield and stability of the quantum dots. This compound complexes are excellent precursors for the deposition of CdS shells on other nanocrystals. acs.org

Furthermore, the integration of CdS nanoparticles into polymer matrices can lead to the formation of hybrid materials with improved mechanical, thermal, and optical properties. nih.gov The carbamodithioate ligands themselves can also be used as cross-linking agents to improve the conductivity of quantum dot films for applications in solar cells and other electronic devices. northwestern.edu The table below provides examples of multicomponent and hybrid nanosystems incorporating this compound derivatives.

NanosystemComponentsPotential Application
Core-Shell Quantum DotsCdSe (core) / CdS (shell)Enhanced photoluminescence for bioimaging and displays. acs.org
Polymer NanocompositesCdS nanoparticles / Polyvinyl alcohol (PVA)Flexible electronic and optoelectronic devices. nih.gov
Quantum Dot FilmsCdSe quantum dots / Carbamodithioate cross-linkersImproved charge transport in solar cells and photodetectors. northwestern.edu

The development of novel synthetic strategies for the controlled assembly of these complex nanosystems, along with a thorough investigation of their structure-property relationships, will be a key focus of future research in this area.

Q & A

Q. How to design collaborative studies on this compound’s environmental impact?

  • Guidance : Use ’s framework:
  • Milestones : Leaching efficiency → Soil adsorption studies → Ecotoxicity assays.
  • Team Roles : Chemists (synthesis), Biologists (toxicity), Data Scientists (multivariate analysis) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.